![molecular formula C19H14FN5O2 B5536933 8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)

8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluorinated quinoline derivatives are a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. The inclusion of fluorine atoms and oxadiazole rings in these molecules often enhances their pharmacokinetic properties and biological activity.

Synthesis Analysis

The synthesis of these compounds typically involves multi-step organic reactions, including cyclization, ethylation, and hydrolysis processes. For instance, a related compound, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, was synthesized through reactions involving aniline derivatives and diethyl ethoxymethylenemalonate, followed by cyclization and ethylation steps (Stefancich et al., 1985).

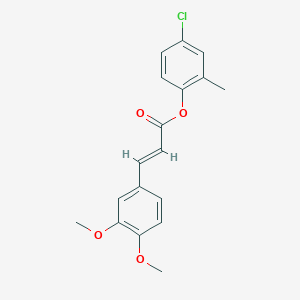

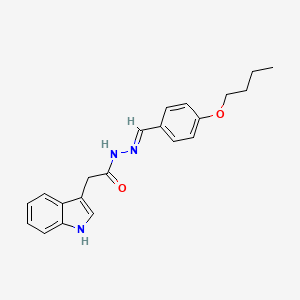

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a quinoline core, substituted with various functional groups including fluorine atoms and oxadiazole rings. These modifications significantly influence the molecule's electronic distribution, contributing to its biological activity. Advanced techniques such as X-ray crystallography are often employed to elucidate the exact molecular structure and confirm the presence of these functional groups (El-Abadelah et al., 2006).

Aplicaciones Científicas De Investigación

ATM Kinase Inhibition

A novel series of 3-quinoline carboxamides, including compounds structurally related to 8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide, has been discovered as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds demonstrate significant efficacy in combination with DNA double-strand break-inducing agents, such as irinotecan, in disease-relevant models, showcasing their potential for therapeutic applications in conditions where ATM kinase inhibition is beneficial (Degorce et al., 2016).

Chemosensing Applications

Another research avenue for compounds structurally akin to 8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide includes the development of chemosensors. Quinoline derivatives have been synthesized and utilized as effective "off-on" fluorescence-type chemosensors for metal ions such as Zn2+. These sensors are notable for their remarkable fluorescence enhancement upon metal ion binding, reversibility with chelators like EDTA, and their practical application in monitoring metal ion concentrations in biological and environmental samples. This indicates the potential of quinoline derivatives in environmental monitoring and biological research (Park et al., 2015).

Antibacterial Applications

Quinoline derivatives, closely related to 8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide, have been synthesized and evaluated for their broad-spectrum antibacterial activities. These compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains, underscoring their potential as novel antibacterial agents. The structural modifications and optimizations in these derivatives contribute to their enhanced antibacterial efficacy, offering insights into the development of new antibiotics (Stefancich et al., 1985).

Direcciones Futuras

Propiedades

IUPAC Name |

8-fluoro-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O2/c20-13-5-3-4-12-7-8-15(23-17(12)13)19(26)22-11-9-16-24-18(25-27-16)14-6-1-2-10-21-14/h1-8,10H,9,11H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAWRBFEJSDMLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)CCNC(=O)C3=NC4=C(C=CC=C4F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5536852.png)

![rel-(4aR,7aS)-1-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-4-pyrimidinyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5536862.png)

![4-[(3-chloro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5536867.png)

![7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536888.png)

![2-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)pyridine](/img/structure/B5536943.png)

![[(4aR*,7aS*)-6,6-dioxido-4-pent-2-yn-1-ylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5536958.png)

![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5536960.png)

![2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5536966.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)